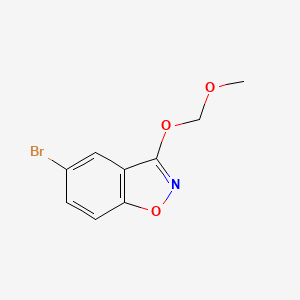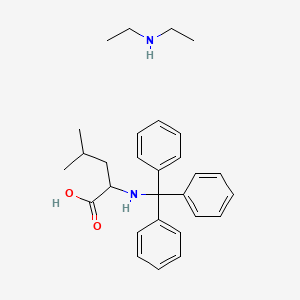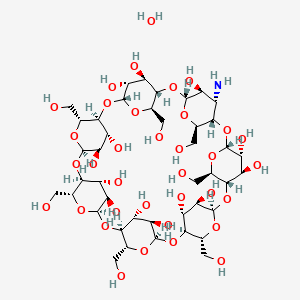
4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine est un composé synthétique connu pour ses propriétés psychoactives. Il appartient à la classe des cathinones substituées, qui sont structurellement similaires aux amphétamines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que la 4-méthylpentan-2-one et la pyrrolidine.
Formation d’un intermédiaire : L’étape initiale implique la formation d’un composé intermédiaire par une réaction de condensation entre la 4-méthylpentan-2-one et la pyrrolidine en milieu acide.
Réduction : L’intermédiaire est ensuite soumis à une réaction de réduction, souvent en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, pour donner le produit final, la 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine.
Méthodes de production industrielle
Dans un environnement industriel, la production de 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté. Le processus comprend généralement :
Réacteurs discontinus : Des réacteurs à grande échelle sont utilisés pour mélanger les matières premières et les catalyseurs.
Contrôle de la température et de la pression : Un contrôle précis de la température et de la pression est maintenu pour garantir des conditions de réaction optimales.
Purification : Le produit final est purifié en utilisant des techniques telles que la distillation, la cristallisation ou la chromatographie pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent modifier davantage le composé, souvent en utilisant des agents comme le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les groupes fonctionnels du composé sont remplacés par d’autres nucléophiles.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Solvants : Les solvants courants comprennent l’éthanol, le méthanol et le dichlorométhane.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction produit généralement des alcools ou des amines.
Applications de recherche scientifique
La 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour l’identification et la quantification de composés similaires.
Biologie : Le composé est étudié pour ses effets sur les systèmes neurotransmetteurs, en particulier son interaction avec les récepteurs de la dopamine et de la sérotonine.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme stimulant ou dans le traitement de certains troubles neurologiques.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’autres composés chimiques.
Applications De Recherche Scientifique
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
Le mécanisme d’action de la 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine implique son interaction avec les systèmes neurotransmetteurs dans le cerveau. Elle cible principalement les transporteurs de dopamine et de sérotonine, inhibant leur recapture et conduisant à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique. Cela entraîne une stimulation accrue du système nerveux central, produisant des effets psychoactifs.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrovalérone : Un composé stimulant avec une structure similaire mais différant par la position du groupe méthyle.
Méthcathinone : Une autre cathinone substituée ayant des propriétés psychoactives similaires.
Méphédrone : Une cathinone synthétique bien connue avec des effets comparables.
Unicité
La 4-Méthyl-1-(pyrrolidin-1-yl)pentan-2-amine est unique en raison de sa configuration structurale spécifique, qui influence son profil pharmacologique et sa puissance. Son interaction distincte avec les systèmes neurotransmetteurs la distingue des autres composés similaires, ce qui en fait un sujet d’intérêt dans la recherche scientifique.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
4-methyl-1-pyrrolidin-1-ylpentan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
JPCJGXMPQZCGAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CN1CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)



![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)


![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)


